An In-Depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Properties, Protocols, and Biological Activity
An In-Depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) compound isolated from various plant sources, notably from the genus Shorea and Walsura robusta.[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antiviral, cytotoxic, and anti-inflammatory properties.[1] Structurally, it is characterized by a dammarane (B1241002) skeleton with hydroxyl groups at positions 3, 24, and 25.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and purification, and an exploration of its known biological activities and potential mechanisms of action.
Physical and Chemical Properties
Dammar-20(21)-en-3,24,25-triol is a complex organic molecule with the properties summarized below. While a complete set of experimentally determined physical constants is not extensively reported in the literature, the available data provides a foundational understanding of the compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₂O₃ | [2] |
| Molecular Weight | 460.73 g/mol | [2] |
| CAS Number | 55050-69-6 | |
| Appearance | Needle-like crystals (from chloroform-methanol) | [1] |
| Solubility | Soluble in DMSO |
Chemical Properties
Dammar-20(21)-en-3,24,25-triol undergoes several types of chemical reactions, primarily involving its hydroxyl groups and the double bond in the side chain.
| Reaction Type | Description | Products |
| Oxidation | The hydroxyl groups can be oxidized. | Can be oxidized to form derivatives such as 24,25-epoxy-dammar-20(21)-en-3-one.[1] |
| Substitution | The compound can participate in substitution reactions. | Can undergo reactions like the Mannich reaction to form aminomethylated products.[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Dammar-20(21)-en-3,24,25-triol. The following data has been reported:
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | Characteristic signals at δ 5.28 (H-21), δ 3.52 (H-3), and δ 1.26 (C-24 and C-25 methyl groups).[1] |
| High-Resolution Mass Spectrometry (HRMS) | [M+Na]⁺ at m/z 531.3659 (calculated 531.3662 for C₃₀H₅₂O₆Na).[1] |
| UV-Vis Spectroscopy | UV detection for HPLC analysis is commonly performed at 203 nm and 210 nm.[1] |
Experimental Protocols
The isolation and purification of Dammar-20(21)-en-3,24,25-triol from its natural sources, such as the bark of Walsura robusta, involve a multi-step process.
Extraction
A common method for extracting crude dammarane derivatives involves solvent extraction.
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Maceration: Dried and powdered plant material (e.g., Walsura robusta bark) is macerated with a suitable solvent. One study reported optimal crude extract yields of 12.4% (w/w) using 95% ethanol (B145695) at 60°C for 24 hours.[1]
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Solvent Evaporation: The solvent is evaporated under reduced pressure to yield a viscous residue.[1]
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Liquid-Liquid Partitioning: The residue is suspended in water and partitioned with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove non-polar compounds such as lipids and pigments. The aqueous phase, which is enriched with the more polar triterpenoids, is collected for further purification.[1]
Chromatographic Purification
A combination of column chromatography and High-Performance Liquid Chromatography (HPLC) is typically employed to achieve high purity.
Silica gel column chromatography is a fundamental step for the initial separation of the target compound from the crude extract.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 (200–300 mesh) |
| Column Dimensions | Example: 120 cm × 5 cm |
| Eluent System | A gradient of hexane-ethyl acetate, starting from a non-polar mixture (e.g., 8:2) and gradually increasing the polarity to 100% ethyl acetate (0:10).[1] |
| Fraction Collection | Fractions are collected and analyzed (e.g., by TLC) to identify those containing the target compound. In one protocol, the target compound eluted at a hexane-ethyl acetate ratio of 6:4.[1] |
For final purification to achieve a purity of >98%, semi-preparative HPLC is utilized.[1]
| Parameter | Description |
| Column | C18, 5 µm particle size |
| Column Dimensions | Example: 250 mm × 10 mm |
| Mobile Phase | Isocratic elution with acetonitrile-water (MeCN-H₂O), for instance, in a 52:48 ratio.[1] |
| Flow Rate | Example: 2 mL/min |
| Detection | UV at 203 nm.[1] |
Crystallization
The final step to obtain highly pure, crystalline Dammar-20(21)-en-3,24,25-triol involves recrystallization.
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Solvent System: A mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:1 v/v) has been shown to be effective.[1]
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Procedure: The purified fraction is dissolved in the solvent system, and slow evaporation at a reduced temperature (e.g., 4°C) over several hours (e.g., 72 hours) can yield needle-like crystals.[1]
Biological Activity and Signaling Pathways
Dammar-20(21)-en-3,24,25-triol has demonstrated a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries.
Cytotoxic and Anti-Cancer Activity
Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines.[1] In vitro research indicates that it can induce apoptosis in human cancer cells, making it a potential candidate for cancer therapeutic development.[1] While the precise molecular targets for Dammar-20(21)-en-3,24,25-triol are not fully elucidated, a related dammarane triterpenoid, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to negatively regulate the activation of STAT3 and ERK pathways in HepG2 cells, leading to cell cycle arrest and apoptosis.[3] This suggests a potential mechanism of action for dammarane triterpenoids in cancer.
Caption: Experimental workflow for assessing the in vitro cytotoxicity of Dammar-20(21)-en-3,24,25-triol.
Dammarane triterpenoids are known to induce apoptosis. The diagram below illustrates the general intrinsic and extrinsic apoptosis pathways, which are likely targets for this class of compounds.
Caption: General overview of apoptosis signaling pathways potentially modulated by Dammar-20(21)-en-3,24,25-triol.
Antiviral Activity
Research has indicated that Dammar-20(21)-en-3,24,25-triol possesses antiviral properties. For instance, one study highlighted its ability to significantly reduce the replication of Herpes Simplex Virus type 1 (HSV-1) in vitro.[1] The proposed mechanism of action involves the inhibition of specific enzymes that are critical for viral replication.[1] Further research is required to identify the specific viral or host cell enzymes targeted by this compound.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has been found to downregulate the expression of pro-inflammatory cytokines in macrophage cells, suggesting its potential in the management of inflammatory conditions.[1]
Conclusion
Dammar-20(21)-en-3,24,25-triol is a promising natural product with a multifaceted pharmacological profile. Its cytotoxic, antiviral, and anti-inflammatory activities warrant further investigation for potential therapeutic applications. This guide provides a foundational repository of its known physical and chemical properties, along with detailed protocols for its isolation and purification, to aid researchers in their future studies of this intriguing molecule. The elucidation of its specific molecular targets and a more comprehensive characterization of its spectral properties will be critical next steps in advancing its development from a laboratory curiosity to a potential therapeutic agent.
